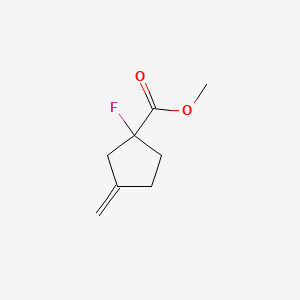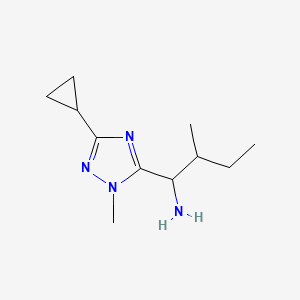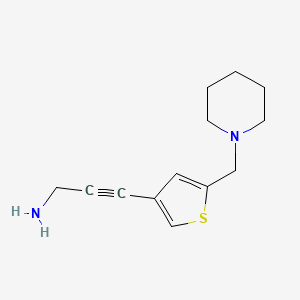
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is a heterocyclic compound that contains a thiophene ring substituted with a piperidin-1-ylmethyl group and a prop-2-yn-1-amine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution with Piperidin-1-ylmethyl Group: The thiophene ring is then functionalized with a piperidin-1-ylmethyl group through nucleophilic substitution reactions.
Addition of Prop-2-yn-1-amine Group: The final step involves the addition of the prop-2-yn-1-amine group to the thiophene ring, which can be achieved through Sonogashira coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.
Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share the thiophene ring structure but differ in their substituents.
Piperidine Derivatives: Compounds like piperidine and 4-methylpiperidine have the piperidine ring but lack the thiophene and prop-2-yn-1-amine groups.
Uniqueness
3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine is unique due to its combination of a thiophene ring, piperidin-1-ylmethyl group, and prop-2-yn-1-amine group, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C13H18N2S |
|---|---|
Poids moléculaire |
234.36 g/mol |
Nom IUPAC |
3-[5-(piperidin-1-ylmethyl)thiophen-3-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H18N2S/c14-6-4-5-12-9-13(16-11-12)10-15-7-2-1-3-8-15/h9,11H,1-3,6-8,10,14H2 |
Clé InChI |
FNSRUHZJJUAAHU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=CC(=CS2)C#CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


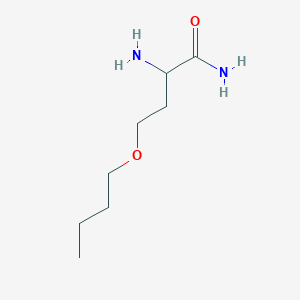
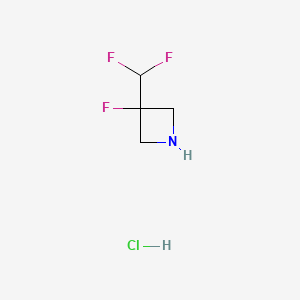
![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)
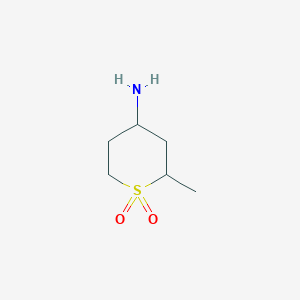
![2-{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}acetic acid](/img/structure/B13474238.png)
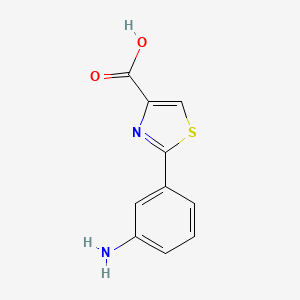
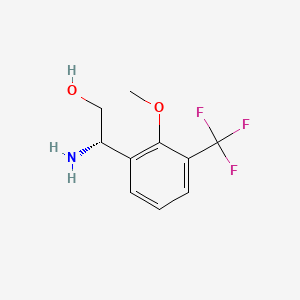
![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)
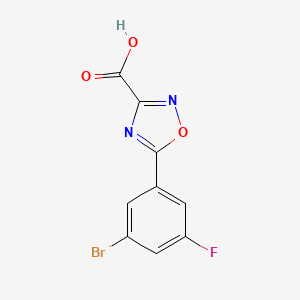
![tert-Butyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13474271.png)

